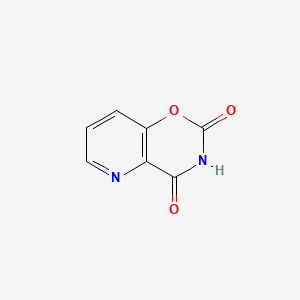

2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

3971-76-4 |

|---|---|

Molecular Formula |

C7H4N2O3 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

pyrido[2,3-e][1,3]oxazine-2,4-dione |

InChI |

InChI=1S/C7H4N2O3/c10-6-5-4(2-1-3-8-5)12-7(11)9-6/h1-3H,(H,9,10,11) |

InChI Key |

PAOWOJRQGBFDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)NC(=O)O2)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione and Its Analogues

Seminal Synthetic Routes and Mechanistic Considerations for Pyridooxazine Scaffolds

The most established and fundamental approach to the synthesis of the 2H-pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione scaffold involves the cyclization of an ortho-amino-substituted pyridine (B92270) carboxylic acid. Specifically, 2-aminonicotinic acid serves as the primary starting material. The seminal method for achieving this transformation is the reaction of the precursor with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). nih.gov

The mechanism for this cyclization proceeds through a two-step sequence. Initially, the amino group of 2-aminonicotinic acid performs a nucleophilic attack on a carbonyl carbon of the phosgene equivalent, leading to the formation of an intermediate N-carbamoyl chloride or a related activated species. In the subsequent step, an intramolecular nucleophilic acyl substitution occurs, where the adjacent carboxylic acid group attacks the newly formed carbonyl function, displacing a chloride ion and resulting in the closure of the six-membered oxazine-dione ring.

Alternative methods for the synthesis of the analogous benzoxazine-dione (isatoic anhydride) have been developed, which can be conceptually adapted to the pyridine series. One such approach involves the reaction of N-protected 2-aminobenzoic acids (using groups like Fmoc, Cbz, or EtOCO) with thionyl chloride (SOCl₂). nih.govresearchgate.net This reaction promotes activation of the carboxylic acid and subsequent cyclization, providing an efficient route to the dione (B5365651) scaffold. nih.govresearchgate.net

The pyridooxazine dione ring possesses anhydride-like reactivity, making it susceptible to nucleophilic attack. libretexts.orgnus.edu.sg This reactivity is central to its utility as a synthetic intermediate. The presence of the electron-withdrawing pyridine nitrogen atom further influences the electrophilicity of the carbonyl carbons. Understanding this inherent reactivity is crucial for its application in the synthesis of more elaborate heterocyclic systems.

Novel Approaches to Scaffold Construction

While classical methods remain prevalent, contemporary research focuses on developing more efficient and versatile strategies for constructing the pyridooxazine core and its derivatives. These novel approaches often emphasize step economy, milder reaction conditions, and the generation of molecular diversity.

Modern synthetic design continues to rely on cyclization as the key ring-forming step, but with innovative precursor design. The foundational strategy remains the intramolecular cyclization of 2-aminonicotinic acid derivatives. The choice of the cyclizing agent can be varied to optimize yield and conditions, with triphosgene being a common choice due to its solid nature and easier handling compared to gaseous phosgene. nih.gov

Crucially, the this compound scaffold is often not the final target but is designed as a strategic precursor for more complex molecules. Its anhydride-like nature allows it to serve as a masked aminopyridine carboxylate, which can be unraveled by reaction with various nucleophiles. For instance, oxazinethione derivatives have been effectively used as precursors to generate pyrimidine (B1678525) and pyrazole (B372694) derivatives, highlighting the versatility of such six-membered heterocyclic systems in synthetic transformations. mdpi.com

| Precursor | Reagent(s) | Product | Reaction Type |

| 2-Aminonicotinic Acid | Phosgene or Triphosgene | This compound | Intramolecular Cyclization |

| N-Cbz-2-aminobenzoic acid | Thionyl Chloride (SOCl₂) | 1H-benzo[d] researchgate.netnih.govoxazine-2,4-dione | Activation and Cyclization |

This interactive table summarizes key precursor-to-product transformations for the formation of the oxazine-dione scaffold.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, represent a powerful strategy for rapid scaffold construction. mdpi.comnih.gov While a direct one-pot MCR for this compound from simple acyclic precursors is not widely established, the principles of MCRs are being applied to generate related heterocyclic systems with high efficiency.

For example, novel pyrimido researchgate.netnih.govoxazine (B8389632) dione derivatives have been synthesized via a one-pot, three-component condensation reaction. researchgate.net Similarly, iodine-catalyzed multicomponent domino reactions have been employed to create complex fused pyridinone scaffolds. rsc.org These examples demonstrate the potential for developing a convergent MCR strategy for the pyridooxazine target. A hypothetical MCR could involve the reaction of a 2-aminopyridine (B139424) derivative, a glyoxal, and a urea (B33335) component to construct a related fused dione system in a single step, offering significant advantages in terms of synthetic efficiency and atom economy. researchgate.netnih.gov

Functionalization and Derivatization Strategies of the Pyridooxazine Core

Further elaboration of the this compound core is essential for creating analogues with diverse properties. Functionalization can be targeted at the pyridine ring or the dione system itself.

Achieving regioselectivity in the functionalization of the pyridine portion of the scaffold is a significant synthetic challenge due to the electronic nature of the ring. Modern C-H activation and functionalization techniques offer powerful tools to address this. mdpi.com Strategies include:

Directed Metalation: Using a directing group to guide lithiation or metalation to a specific position, followed by quenching with an electrophile. znaturforsch.com

C-H Bond Activation: Transition metal-catalyzed reactions (e.g., using rhodium, palladium, or nickel) can selectively activate C-H bonds for arylation, alkylation, or amination. researchgate.net

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to create an electron-rich intermediate that can react with electrophiles at a specific position (e.g., the meta-position), followed by rearomatization to restore the pyridine core. nih.gov

These methods can be applied to a functionalized 2-aminonicotinic acid precursor before cyclization or, with careful selection of reaction conditions, directly on the pyridooxazine dione scaffold. Stereoselective functionalization is less common for the aromatic core itself but becomes relevant when chiral substituents are introduced onto the scaffold.

| Method | Description | Target Position(s) |

| Directed ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate an adjacent C-H bond. | Ortho to directing group |

| Transition Metal C-H Activation | A metal catalyst selectively cleaves a C-H bond, allowing for cross-coupling. researchgate.net | Varies with catalyst and directing group |

| Dearomatization-Rearomatization | Temporary dearomatization creates an electron-rich intermediate for selective electrophilic attack. nih.gov | Often meta to the nitrogen |

This interactive table outlines modern techniques for the regioselective functionalization of the pyridine ring system.

The dione moiety of the this compound ring is the primary site for derivatization to build molecular complexity. Its reactivity as a cyclic anhydride (B1165640) is key to these transformations. libretexts.orgyoutube.com

The most significant reaction is nucleophilic acyl substitution, which typically results in the opening of the oxazine ring. When bifunctional nucleophiles are used, this ring-opening is often followed by a subsequent intramolecular cyclization to form a new heterocyclic system. For example, reaction with primary amines or amino acids can lead to the formation of pyrido[2,3-d]pyrimidine-2,4-diones (aza-quinazolinediones) or more complex fused systems like pyridodiazepines.

Furthermore, the nitrogen atom at the 3-position (N-3) of the ring is a secondary amine (lactam) and can be functionalized through reactions such as N-alkylation or N-acylation under basic conditions. This allows for the introduction of a wide variety of substituents at this position, providing a straightforward handle for modifying the physicochemical properties of the molecule.

Sustainable and Green Chemistry Aspects in Synthesis of this compound and Its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridooxazine derivatives. This section focuses on the sustainable and eco-friendly methodologies that have been developed for the synthesis of this compound and its analogues, with a particular emphasis on catalyst development and the use of solvent-free and microwave-assisted techniques.

Catalyst Development for Pyridooxazine Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and energy consumption in chemical processes. For the synthesis of pyridooxazine and its analogues, various catalytic systems have been explored to enhance reaction rates, improve yields, and facilitate environmentally benign procedures.

While specific catalytic studies for this compound are not extensively documented, research on related structures such as pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has demonstrated the efficacy of catalysts like potassium tert-butoxide (tBuOK) in microwave-assisted, solvent-free conditions. researchgate.net The use of tBuOK facilitated a versatile procedure with the advantages of easy work-up, mild reaction conditions, and good yields. researchgate.net

Furthermore, eco-friendly and reusable catalysts have been employed for the synthesis of other related pyridine derivatives. For instance, activated fly ash has been reported as an efficient catalyst for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in This approach highlights the use of industrial waste as a low-cost and sustainable catalytic material. bhu.ac.in The synthesis of pyrano[2,3-d]pyrimidinone derivatives has been successfully achieved using a novel nanocatalyst of ZnO-supported copper oxide in water, underscoring the potential of nanocatalysts in promoting green chemical transformations. researchgate.net The development of magnetic nanocomposites, such as Ag/Fe3O4/SiO2@MWCNTs, has also been reported for the green synthesis of novel pyrimidothiazines and pyrimidooxazines in aqueous media at ambient temperatures. chemrevlett.com

The exploration of such catalysts in the synthesis of this compound could offer significant advantages in terms of sustainability and efficiency. The table below summarizes various catalysts used in the synthesis of related heterocyclic compounds, which could be potentially adapted for pyridooxazine synthesis.

| Catalyst | Target Compound Class | Key Advantages | Reference |

|---|---|---|---|

| Potassium tert-butoxide (tBuOK) | Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines | Mild conditions, good yields, easy work-up | researchgate.net |

| Activated Fly Ash | Imidazo[1,2-a]pyridines | Eco-friendly, reusable, low-cost | bhu.ac.in |

| ZnO-supported Copper Oxide Nanocatalyst | Pyrano[2,3-d]pyrimidinone derivatives | High efficiency, aqueous medium | researchgate.net |

| Ag/Fe3O4/SiO2@MWCNTs MNCs | Pyrimidothiazines and Pyrimidooxazines | Green synthesis, ambient temperature, aqueous medium | chemrevlett.com |

Solvent-Free and Microwave-Assisted Methodologies for Pyridooxazine Compounds

Solvent-free and microwave-assisted synthesis are two prominent green chemistry techniques that aim to reduce the use of hazardous organic solvents and decrease reaction times, respectively. These methodologies have been successfully applied to the synthesis of various heterocyclic compounds, including analogues of this compound.

Microwave irradiation has been demonstrated to be a highly effective energy source for accelerating organic reactions. researchgate.net In the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a multi-component reaction of aromatic aldehydes, barbituric acids, and 5-amino-2-methylbenzo[d]thiazol was carried out under microwave irradiation without a catalyst, resulting in high yields and significantly reduced reaction times. researchgate.net This one-pot method offers advantages of good yields (90%-93%), a simple workup procedure, and a short reaction time of just 5 minutes. researchgate.net Similarly, the synthesis of other pyrido[2,3-d]pyrimidine analogs has been achieved via multi-component reactions under microwave irradiation, highlighting the efficiency of this eco-friendly approach. nih.gov

Solvent-free conditions, often combined with microwave assistance, represent a significant step towards greener synthesis. The reaction of heterocyclic o-aminonitriles and cyanopyridines to form novel fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been successfully performed under solvent-free microwave-assisted conditions. researchgate.net This protocol not only eliminates the need for a solvent but also benefits from the rapid heating and enhanced reaction rates provided by microwave irradiation. researchgate.net

The following table provides a comparative overview of conventional versus microwave-assisted and solvent-free synthesis for related heterocyclic compounds, illustrating the benefits of these green methodologies.

| Target Compound | Methodology | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | Conventional Heating | Several hours | Moderate | - | zenodo.org |

| Pyrido[2,3-d]pyrimidine derivatives | Microwave-Assisted | 5 min | 90-93% | Rapid, high yield, simple workup | researchgate.net |

| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines | Conventional (reflux in ethanol) | 8 h | 31% | - | researchgate.net |

| Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines | Microwave-Assisted (solvent-free) | 10 min | up to 70% | Solvent-free, rapid, improved yield | researchgate.net |

The adoption of these sustainable and green chemistry principles in the synthesis of this compound holds the potential for more environmentally responsible and efficient production of this important chemical entity.

Mechanistic Investigations of Chemical Transformations Involving 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione

Elucidation of Reaction Mechanisms at the Molecular Level

The reactivity of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is governed by the interplay of its constituent functional groups: an amide, a carbamate (B1207046) (which is also a cyclic anhydride (B1165640) equivalent), and a pyridine (B92270) ring. These features create distinct regions of electrophilicity and nucleophilicity within the molecule, dictating its interaction with other reagents.

Nucleophilic and Electrophilic Reactivity Profiles of the Dione (B5365651)

The dione structure possesses several reactive sites susceptible to both nucleophilic and electrophilic attack. The carbonyl carbons at positions 2 and 4 are significant electrophilic centers. Due to the presence of two adjacent oxygen atoms, the C-2 carbonyl carbon is part of a carbamate functionality and is particularly susceptible to nucleophilic attack, which can lead to the opening of the oxazine (B8389632) ring. The C-4 carbonyl, being part of an amide linkage, is also electrophilic.

Conversely, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it a potential nucleophilic site. The amide nitrogen at position 3 is generally less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Computational studies on analogous heterocyclic systems suggest that the oxygen atoms of the carbonyl groups are often the most reactive sites for electrophilic attack. mdpi.com

A summary of the predicted reactive sites is presented in the table below.

| Reactive Site | Position | Predicted Reactivity | Potential Reactions |

| Carbonyl Carbon | C-2 | Electrophilic | Nucleophilic acyl substitution, Ring-opening |

| Carbonyl Carbon | C-4 | Electrophilic | Nucleophilic acyl substitution, Ring-opening |

| Pyridine Nitrogen | N-1 | Nucleophilic | Protonation, Alkylation, Coordination to metals |

| Amide Nitrogen | N-3 | Weakly Nucleophilic / Acidic Proton | Deprotonation (with strong base) |

| Carbonyl Oxygens | O (C-2), O (C-4) | Nucleophilic | Protonation, Coordination to Lewis acids |

Pericyclic Reactions and Rearrangements involving the Pyridooxazine Core

While specific studies on pericyclic reactions involving this compound are not extensively documented, the structure's potential for such transformations can be considered. The fused pyridine ring contains a diene system, which could theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, although the aromaticity of the pyridine ring makes this energetically unfavorable without significant activation. organic-chemistry.org More plausible are reactions that involve the oxazine ring.

Ring-opening reactions are a prominent transformation for related ring-fused oxazine-2,4-diones. researchgate.netnih.gov Treatment with nucleophiles like amines or alcohols can initiate the opening of the oxazine ring to form derivatives of 2-aminonicotinic acid. This type of transformation is crucial for using the pyridooxazine core as a synthetic intermediate. For instance, a similar ring-opening process is observed in 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgmdpi.comoxazine-1,8-diones, which are used to construct polycyclic pyridones. nih.gov

Kinetics and Thermodynamics of Reactivity in Solution and Solid State

Degradation Pathways and Stability under Specific Chemical Conditions

The stability of this compound is dictated by the robustness of its internal amide and carbamate linkages. The compound is susceptible to hydrolysis under both acidic and basic conditions.

Acidic Conditions: Protonation of the carbonyl oxygen or the amide nitrogen could catalyze the nucleophilic attack by water, leading to the opening of the oxazine ring to form 2-carboxamido-nicotinic acid, which could be further hydrolyzed to 2-aminonicotinic acid and carbon dioxide.

Basic Conditions: Base-catalyzed hydrolysis would likely proceed via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbons (C2 or C4), leading to ring cleavage and the formation of the corresponding salt of a substituted nicotinic acid.

The table below outlines the plausible degradation pathways.

| Condition | Proposed Mechanism | Major Degradation Products |

| Strong Acid (e.g., HCl, H₂O) | Acid-catalyzed hydrolysis | 2-Aminonicotinic acid, Carbon dioxide |

| Strong Base (e.g., NaOH, H₂O) | Base-catalyzed hydrolysis | Salt of 2-aminonicotinic acid, Carbonate |

| Nucleophiles (e.g., R-NH₂, R-OH) | Nucleophilic acyl substitution/Ring-opening | N-substituted 2-aminonicotinamides, Esters of 2-aminonicotinic acid |

Photochemical and Redox Behavior Studies of the Compound

Specific investigations into the photochemical and redox behavior of this compound have not been reported. However, the presence of the pyridine ring, a heteroaromatic system, suggests potential for photochemical reactivity. Fused heterocyclic systems, such as pyrido-phenazines, are known to be redox-active and are being explored for applications in materials science, such as in redox flow batteries. mdpi.com The electron-withdrawing nature of the dione portion of the molecule would influence the electron density of the pyridine ring and thus its redox potential. Further experimental work, including cyclic voltammetry and spectroscopic studies under irradiation, would be necessary to characterize these properties.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structural features of this compound make it a potentially valuable intermediate in organic synthesis. The general class of 1,3-oxazine derivatives is recognized for its versatility as synthetic intermediates. derpharmachemica.com The most significant utility of this compound lies in its ability to act as a precursor to substituted pyridines.

The ring-opening of the oxazine-dione moiety by various nucleophiles provides a direct route to bifunctional 2,3-disubstituted pyridines. For example, reaction with an amine (R-NH₂) could yield a 2-amino-3-carboxamide derivative of pyridine. This strategy allows for the introduction of diverse functional groups onto the pyridine scaffold, which is a core structure in many pharmaceuticals and agrochemicals. The synthesis of related pyrido[2,3-d]pyrimidine-2,4-dione hybrids has been explored for creating novel bioactive compounds. The oxazine-dione can be considered a protected form of a 2-amino-3-carboxylic acid derivative, which can be unmasked under specific conditions to participate in further synthetic transformations.

Computational and Theoretical Chemistry Studies of 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione

Electronic Structure and Bonding Analysis

The electronic structure is fundamental to a molecule's physical properties and chemical reactivity. Modern computational methods allow for a detailed examination of electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying heterocyclic molecules. ekb.egmdpi.com For 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.netacademie-sciences.fr This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

From this optimized structure, a wealth of information can be derived. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. ekb.eg

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to predict the molecule's reactivity. mdpi.com These global reactivity indices provide a quantitative measure of the molecule's behavior in chemical reactions.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These parameters are invaluable for comparing the reactivity of different derivatives and for understanding their interaction with biological targets.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT (Note: The following values are illustrative, based on typical results for similar heterocyclic compounds, as specific data for the title compound is not available.)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.8 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

| Chemical Softness | S | 1 / 2η | 0.21 |

| Electrophilicity Index | ω | χ² / 2η | 3.71 |

Conformational Landscape and Tautomerism Studies

Molecules with rotatable bonds or labile protons can exist in multiple forms. The dione (B5365651) structure of this compound suggests the possibility of tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.

For this molecule, amide-imidol tautomerism is plausible, where the N-H proton could migrate to one of the carbonyl oxygens, creating a hydroxyl group and an imine double bond. DFT calculations are highly effective at investigating such equilibria. academie-sciences.frresearchgate.net By calculating the total electronic energies of each potential tautomer (e.g., the canonical dione form versus its enol variants), their relative stabilities can be determined. academie-sciences.fr The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form under equilibrium conditions. Computational studies on related heterocycles often find that the keto or amide forms are more stable than their enol counterparts, but this can be influenced by substitution and solvent effects. researchgate.net

Molecular Dynamics Simulations for Solvation and Intermolecular Interaction Studies

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, particularly in a biological or solution-phase environment. researchgate.net An MD simulation would model the this compound molecule surrounded by a large number of explicit solvent molecules (e.g., water).

By solving Newton's equations of motion for every atom in the system over thousands of small time steps, MD simulations can track the molecule's movements, vibrations, and interactions with its surroundings. youtube.com Analysis of the simulation trajectory can reveal crucial information about solvation, such as the formation of hydrogen bonds between the molecule's carbonyl oxygens or N-H group and surrounding water molecules. Radial distribution functions can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell structure.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or tautomerization. To elucidate a reaction mechanism, researchers use DFT to locate not only the stable reactant and product structures but also the high-energy transition state (TS) that connects them.

The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Identifying the TS and calculating its energy allows for the determination of the activation energy barrier for the reaction. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. For instance, in the study of tautomerism, locating the transition state for the intramolecular proton transfer would provide the kinetic barrier for interconversion between the tautomeric forms. researchgate.net

Prediction of Spectroscopic Parameters for Mechanistic Interpretation

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds and interpret experimental spectra. researchgate.net

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. github.io This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted shifts, when compared with experimental data, can help assign signals to specific atoms and confirm the correct structural isomer or tautomer. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Comparing the computed IR spectrum with the experimental one helps in identifying characteristic functional groups, such as C=O and N-H stretches, and can confirm the presence of a specific tautomeric form.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This can help rationalize the color and photophysical properties of the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: These are hypothetical values for illustrative purposes.)

| Spectroscopic Parameter | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (N-H proton, ppm) | 11.2 | 11.5 |

| ¹³C NMR (C=O carbon, ppm) | 162.5 | 164.0 |

| IR Frequency (C=O stretch, cm⁻¹) | 1715 | 1720 |

| IR Frequency (N-H stretch, cm⁻¹) | 3410 | 3425 |

| UV-Vis λmax (nm) | 285 | 290 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Theoretical Frameworks for 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione Derivatives

Rational Design Principles for Structural Modifications

The rational design of derivatives of a core scaffold like 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione is a cornerstone of modern medicinal chemistry. This approach relies on a deep understanding of the target biology and the chemical properties of the lead compound to make purposeful structural changes. The primary goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects and toxicity.

Key strategies in the rational design of analogous heterocyclic compounds often involve:

Isosteric and Bioisosteric Replacements: This involves substituting atoms or groups of atoms with others that have similar physical or chemical properties. For instance, in related pyrido-fused systems, a carbonyl group (C=O) might be replaced by a sulfonyl group (SO2) to alter electronic properties and hydrogen bonding capacity while maintaining a similar spatial arrangement.

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, researchers can design ligands that fit precisely into the binding site. This allows for the strategic placement of functional groups to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Pharmacophore-Guided Modifications: A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for biological activity. Once a pharmacophore is established, new derivatives can be designed to better match this model, thereby increasing the probability of potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity or properties of newly designed molecules before they are synthesized, thereby saving time and resources.

A typical QSAR/QSPR study involves:

Data Set Preparation: A series of structurally related compounds with experimentally determined activities or properties is compiled.

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can describe various aspects of the molecule, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a series of this compound derivatives, a QSAR model could reveal which combination of properties (e.g., a specific range of lipophilicity and a particular electronic distribution) is most conducive to a desired biological effect.

Table 1: Illustrative 3D-QSAR Model Statistics for Isothiazolidinedione Derivatives as PTP1B Inhibitors

| Statistical Parameter | Value |

| Correlation Coefficient (r²) | 0.98 |

| Cross-Validated Correlation Coefficient (q²) | 0.62 |

| Fisher Ratio (F) | 428.60 |

This table presents data from a 3D-QSAR study on a different class of heterocyclic compounds to illustrate the statistical parameters used to evaluate such models. The high r² and F values, along with a good q² value, suggest a statistically significant and predictive model. researchgate.net

Pharmacophore Modeling and Ligand-Based Design for Target Prediction (In Silico)

Pharmacophore modeling is a powerful in silico tool used when the structure of the biological target is unknown. nih.gov It involves identifying the common chemical features of a set of active molecules and their spatial arrangement that are essential for biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

The process generally includes:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Identifying the key pharmacophoric features in each molecule.

Model Generation and Validation: Aligning the active molecules to find a common pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is developed for a series of this compound derivatives, it can be used as a 3D query to screen large databases of chemical compounds to identify novel molecules with the potential for similar biological activity. This approach is instrumental in scaffold hopping, where new chemical classes with the desired activity can be discovered.

Table 2: Example of a Pharmacophore Model for Pyrido-indole Janus Kinase 2 Inhibitors

| Pharmacophoric Feature | Count |

| Hydrogen Bond Acceptor | 1 |

| Hydrogen Bond Donor | 2 |

| Aromatic Ring | 3 |

This table illustrates a pharmacophore hypothesis (ADDRRR) for a series of pyrido-indole derivatives. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Protein-Ligand Interaction Mechanism Elucidation (In Silico)

When the 3D structure of the target protein is available, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to elucidate the protein-ligand interaction mechanism at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com The process involves:

Preparation of Protein and Ligand: Preparing the 3D structures of the protein and the ligand for the docking simulation.

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand in the protein's active site.

Analysis of Results: Analyzing the top-scoring poses to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

For derivatives of this compound, docking studies could reveal how different substitutions on the scaffold affect its binding affinity and orientation within a target's active site. mdpi.com For instance, a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives used molecular docking to understand their dual inhibition of COX-1 and COX-2 enzymes. rsc.org

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the protein-ligand complex over time. An MD simulation can:

Assess the stability of the binding pose predicted by molecular docking.

Reveal conformational changes in the protein and ligand upon binding.

Provide a more accurate estimation of the binding free energy.

MD simulations on a complex of a this compound derivative and its target protein could confirm the stability of key interactions and provide a deeper understanding of the binding mechanism.

Table 3: Illustrative Molecular Docking Results for Anticancer Cyanopyridone Derivatives against VEGFR-2

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Sorafenib (Reference) | -15.1 | Cys1045, Asp1046, Glu885, Cys919 |

| Compound 5a | -14.5 | Cys1045, Asp1046, Glu885 |

| Compound 5e | -15.2 | Cys1045, Asp1046, Glu885, Cys919 |

This table shows example docking scores and key interactions for related cyanopyridone compounds, demonstrating how this technique can be used to compare the binding of different ligands to a target protein. mdpi.com

Exploration of Biological Interactions and Mechanistic Pathways of 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione in Vitro and in Silico Perspectives

Enzyme Inhibition/Activation Mechanisms and Kinetic Studies (In Vitro)

Specific enzyme inhibition or activation mechanisms and detailed kinetic studies for 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione are not available in the current body of scientific literature. Research on analogous compounds, however, provides a framework for how such studies might be conducted and what mechanisms could be at play.

In the case of pyrido[2,3-d]pyrimidine-2,4-dione derivatives targeting eEF-2K, inhibitory activity was quantified using IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov For example, the lead compound in one study, known as compound 6 , exhibited an IC₅₀ value of 420 nM against eEF-2K. nih.gov Another derivative, compound 9 , showed an IC₅₀ of 930 nM. nih.gov While these values indicate potent inhibition, the studies did not delve into the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) or provide detailed kinetic parameters like the inhibition constant (Ki).

For a different class of related compounds, pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues, researchers investigated their inhibitory effects on Flavin-Dependent Thymidylate Synthase (FDTS) in Mycobacterium tuberculosis. nih.gov The inhibitory activity was reported as a percentage of inhibition at a fixed concentration. For instance, compound 23a showed a promising 84.3% inhibition at a concentration of 200 µM. nih.gov This type of single-point screening is often a precursor to more detailed kinetic studies to determine the mode of inhibition.

Should research be undertaken on this compound, it would likely involve similar methodologies: initial screening to identify enzyme inhibition, followed by kinetic assays measuring reaction rates at various substrate and inhibitor concentrations to elucidate the mechanism of action.

Table 2: Enzyme Inhibition Data for Structurally Related Compounds

| Compound/Derivative | Target Enzyme | Reported Inhibition Data |

|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 6) nih.gov | eEF-2K | IC₅₀ = 420 nM nih.gov |

| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 9) nih.gov | eEF-2K | IC₅₀ = 930 nM nih.gov |

Receptor Binding Mechanisms and Allosteric Modulation (In Vitro)

There is no specific information in the reviewed literature concerning the receptor binding mechanisms or allosteric modulation properties of this compound. The investigation of such interactions typically involves radioligand binding assays to determine the affinity of a compound for a specific receptor, followed by functional assays to characterize its effect (e.g., agonist, antagonist, or allosteric modulator).

Studies on related heterocyclic systems have explored receptor interactions. For example, a series of pyrido[3,4-d]pyrimidines were evaluated as potential antagonists of the human chemokine receptor CXCR2. mdpi.com The primary method used was an in vitro cell-based calcium mobilization assay, which measures the functional response of the receptor to a ligand. mdpi.com While this identifies functional antagonism, it does not detail the specific binding mechanism at the molecular level.

In a different context, N-phenylpiperazine analogs have been studied for their selective binding to dopamine (B1211576) D2 and D3 receptors using competitive radioligand binding assays with [¹²⁵I]IABN. mdpi.com This methodology allows for the determination of the binding affinity (Ki value) of the test compounds. Such techniques would be applicable to study the potential receptor interactions of this compound if a target receptor were identified.

Without experimental data for the specific compound , any discussion of its receptor binding mechanisms would be purely speculative.

Cellular Pathway Perturbation Analysis (In Vitro)

Direct evidence of cellular pathway perturbation by this compound is currently absent from scientific publications. However, research into the structurally similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives provides a clear example of how such compounds can affect cellular signaling cascades.

One study demonstrated that a lead compound from this class, 14m , not only exhibited antiproliferative activity against various cancer cell lines (MCF-7, A375, SK-MEL-2, and SK-HEP-1) but also perturbed the RAF-MEK-ERK signaling pathway. nih.gov The mechanism of action was investigated through several in vitro assays:

Apoptosis Induction: The compound was shown to induce cancer cell death through apoptosis. nih.gov

Signaling Cascade Inhibition: Western blot analysis revealed that treatment with compound 14m led to a dose-dependent decrease in the phosphorylation levels of both MEK and ERK, key components of the signaling cascade. nih.gov

Reactive Oxygen Species (ROS) Production: The compound was also found to increase the production of ROS in cancer cells, which can contribute to apoptosis. nih.gov

Similarly, the inhibition of eEF-2K by other pyrido[2,3-d]pyrimidine-2,4-dione derivatives was confirmed in MDA-MB-231 breast cancer cells, demonstrating that the enzymatic inhibition observed in vitro translates to a cellular effect. nih.gov

Table 3: Cellular Pathway Perturbations by Analogue Compounds

| Compound Class | Cellular Effect | Pathway Perturbed | Cell Line(s) |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione nih.gov | Induction of apoptosis, decreased cell migration, increased ROS nih.gov | Inhibition of RAF-MEK-ERK pathway (decreased p-MEK and p-ERK) nih.gov | SK-HEP-1 nih.gov |

Development of Chemical Probes for Biological Mechanistic Studies

The development of this compound as a chemical probe for biological mechanistic studies has not been reported. A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context.

The process of developing a chemical probe typically involves several stages:

Identification of a Potent and Selective Binder: A compound must first be identified that binds with high affinity and selectivity to the target of interest.

Structure-Activity Relationship (SAR) Studies: A systematic modification of the compound's structure is performed to understand which parts of the molecule are essential for its activity and to optimize its properties.

Introduction of a Reporter Tag: To be useful as a probe, the molecule is often modified to include a reporter tag (e.g., a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling) in a position that does not disrupt its binding to the target.

While SAR studies have been conducted on related scaffolds like pyrido[1,2-e]purine-2,4(1H,3H)-dione and pyrido[2,3-d]pyrimidine-2,4-dione to improve their inhibitory potency, these efforts have not yet extended to the development of chemical probes. nih.govnih.gov The lack of a well-defined molecular target and potent activity for this compound itself means that it is not currently a candidate for development as a chemical probe.

Advanced Analytical Methodologies for In Depth Mechanistic and Synthetic Investigations of 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione

In-Situ Spectroscopic Techniques for Reaction Monitoring (e.g., Time-Resolved NMR, IR, UV-Vis)

In-situ spectroscopic methods are indispensable for monitoring the synthesis of 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione in real-time. These non-invasive techniques provide continuous data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms without the need for sampling and quenching. researchgate.netmdpi.com

Time-Resolved NMR Spectroscopy: By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the disappearance of signals corresponding to starting materials, such as 2-aminonicotinic acid derivatives, and the concurrent emergence of proton and carbon signals unique to the this compound product. nih.gov This allows for the precise determination of reaction rates and the potential identification of transient intermediates that may accumulate in sufficient concentration.

Infrared (IR) Spectroscopy: Continuous monitoring via IR spectroscopy, often using an attenuated total reflectance (ATR) probe, is highly effective for tracking changes in functional groups. mdpi.com The formation of the oxazine (B8389632) ring can be followed by observing the appearance of characteristic carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality and the C-O-C ether linkage bands, while simultaneously monitoring the disappearance of reactant bands, such as the N-H and O-H stretches of the precursor. nih.gov

UV-Vis Spectroscopy: This technique is useful for monitoring reactions involving changes in conjugation or chromophores. nih.gov The formation of the fused aromatic pyridoxazine ring system results in a distinct UV-Vis absorption profile compared to the precursors. By monitoring the change in absorbance at a specific wavelength corresponding to the product, a kinetic profile of the reaction can be generated. researchgate.netchemrxiv.org

Table 1: Conceptual In-Situ IR Monitoring of this compound Synthesis This table presents hypothetical data for illustrative purposes.

| Reaction Time (min) | Reactant Peak Intensity (e.g., -NH2 stretch at ~3400 cm-1) | Product Peak Intensity (e.g., C=O stretch at ~1750 cm-1) | Reaction Progress (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.78 | 0.22 | 22 |

| 30 | 0.55 | 0.45 | 45 |

| 60 | 0.21 | 0.79 | 79 |

| 120 | 0.05 | 0.95 | 95 |

High-Resolution Mass Spectrometry for Reaction Intermediate and By-product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying species formed during the synthesis of this compound. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of fleeting intermediates and low-concentration by-products, which is crucial for elucidating reaction pathways and optimizing conditions.

During a typical synthesis, such as the cyclization of a 2-(carboxycarbonylamino)nicotinic acid derivative, various intermediates may be proposed. HRMS, often coupled with liquid chromatography (LC-HRMS), can be used to screen the reaction mixture for the exact masses of these proposed species. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment these ions, providing structural information that helps to confirm their identity. derpharmachemica.com Common by-products could arise from incomplete cyclization, decarboxylation, or side reactions with solvents or reagents.

Table 2: Hypothetical Intermediates and By-products in the Synthesis of this compound Detectable by HRMS This table presents hypothetical data for illustrative purposes.

| Species | Molecular Formula | Calculated Exact Mass (m/z) [M+H]+ | Role | Potential MS/MS Fragments |

|---|---|---|---|---|

| 2-Aminonicotinic acid | C6H6N2O2 | 139.0502 | Starting Material | Loss of H2O, loss of CO2 |

| Acyclic Carbamate (B1207046) Intermediate | C8H6N2O5 | 211.0350 | Reaction Intermediate | Loss of CO2, cleavage of amide bond |

| Product | C7H4N2O3 | 177.0295 | Target Compound | Loss of CO, loss of CO2 |

| Decarboxylated By-product | C6H4N2O1 | 121.0402 | By-product | Fragmentation of pyridine (B92270) ring |

Advanced Chromatographic and Separation Science Applications for Complex Mixture Resolution

Advanced chromatographic techniques are essential for the purification of this compound and the analysis of complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) is routinely used to assess purity and isolate the final product from unreacted starting materials and by-products.

A particularly important application arises in the context of stereochemistry. If a derivative of this compound is synthesized with a chiral center, the resulting product may be a racemic mixture of enantiomers. Chiral separation techniques are then required to resolve and quantify these enantiomers. nih.gov Chiral HPLC, using columns with a chiral stationary phase (e.g., polysaccharide-based phases like Chiralcel), is the most common method for this purpose. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and isolation. Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, also represents a powerful alternative for analytical-scale enantiomeric separations. google.com

Table 3: Illustrative Chiral HPLC Separation of a Hypothetical Substituted this compound Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Value / Condition |

|---|---|

| Chromatographic Column | Chiralcel OJ-H |

| Mobile Phase | Hexane / Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Enantiomer 1) | 10.2 min |

| Retention Time (Enantiomer 2) | 12.5 min |

| Resolution (Rs) | 2.1 |

X-ray Crystallography for Solid-State Conformational and Intermolecular Interaction Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for this compound, offering an unambiguous determination of its three-dimensional atomic arrangement in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For a fused heterocyclic system like this compound, crystallographic analysis can reveal the degree of planarity of the ring system. It also provides invaluable information on intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., involving the N-H proton and carbonyl oxygens of neighboring molecules) and π-π stacking interactions between the aromatic rings. mdpi.com Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Table 4: Representative Crystallographic Data for a Fused Heterocyclic Dione This table presents hypothetical data based on similar known structures for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| C=O Bond Length (avg.) | 1.21 Å |

| C-O-C Bond Angle | 118.5° |

| Intermolecular Interaction | N-H···O=C Hydrogen Bond |

| H-Bond Distance (N···O) | 2.85 Å |

| π-π Stacking Distance | 3.6 Å |

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While X-ray crystallography provides a static picture, molecules like this compound are often conformationally mobile in solution. Advanced spectroscopic techniques, particularly dynamic NMR, are employed to study these processes.

Dynamic NMR (D-NMR): This technique is used to study chemical exchange processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. nih.gov For derivatives of this compound with flexible substituents, variable-temperature (VT) NMR experiments can be performed. At low temperatures, the exchange may be slow, resulting in separate signals for each conformer. As the temperature is raised, the signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal. Line-shape analysis of these spectra allows for the calculation of the activation energy barriers for the dynamic process. researchgate.net

NMR Relaxation Studies: These experiments measure the rates at which nuclear spins return to equilibrium after perturbation. Spin-lattice (T1) and spin-spin (T2) relaxation times are sensitive to molecular motion and intermolecular interactions. For example, relaxation studies can provide insights into the aggregation behavior of the molecule in solution or its binding interactions with other molecules by analyzing changes in relaxation rates. nih.gov

Table 5: Hypothetical D-NMR Study of a Substituted this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Description / Value |

|---|---|

| Dynamic Process | Rotation around a C-N single bond of a bulky substituent |

| Temperature Range | -60 °C to 80 °C |

| Low-Temperature Regime (-60 °C) | Two distinct sets of signals observed for two rotamers |

| Coalescence Temperature (Tc) | 25 °C |

| High-Temperature Regime (80 °C) | One set of time-averaged signals |

| Calculated Energy Barrier (ΔG‡) | 15.2 kcal/mol |

Future Research Directions and Broader Academic Implications of 2h Pyrido 2,3 E 1,3 Oxazine 2,4 3h Dione

Emerging Synthetic Paradigms and Automated Synthesis of Pyridooxazines

The synthesis of pyridooxazine derivatives, including 2H-pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione, is ripe for innovation. Contemporary synthetic chemistry is moving towards more efficient, sustainable, and automated methodologies.

Key Future Research Areas:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. Future work could focus on developing robust flow chemistry protocols for the multi-step synthesis of this compound, potentially leading to higher yields and purity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of complex chemical bonds under mild conditions. Research into photoredox-mediated cyclization or functionalization reactions could unveil novel synthetic routes to this pyridooxazine core.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes to catalyze key steps in the formation of the pyridooxazine scaffold could lead to more environmentally friendly and enantioselective synthetic pathways.

Automated Synthesis Platforms: The development of automated synthesis platforms, which integrate robotics and software to perform chemical reactions, can significantly accelerate the discovery and optimization of novel pyridooxazine derivatives. These platforms can enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.

| Synthetic Paradigm | Potential Advantages |

| Flow Chemistry | Improved safety, scalability, and reaction control |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations |

| Enzymatic Synthesis | High selectivity, green chemistry |

| Automated Synthesis | High-throughput screening, rapid library generation |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is set to revolutionize drug discovery and materials science. For the this compound scaffold, these computational tools can accelerate the identification of new derivatives with desired properties.

Prospective Applications:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and synthetic accessibility of novel pyridooxazine derivatives. This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on the pyridooxazine scaffold with optimized properties for a specific biological target or material application.

Reaction Optimization: AI can be employed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound and its analogs, thereby reducing the time and resources required for experimental optimization.

Exploration of Novel Catalytic or Material Science Applications of Pyridooxazines (Non-biological)

Beyond its established biological activities, the unique electronic and structural features of the this compound core suggest its potential utility in catalysis and materials science.

Potential Avenues of Research:

Organocatalysis: The pyridooxazine scaffold, with its multiple heteroatoms and rigid structure, could serve as a novel platform for the design of organocatalysts. Derivatives could be functionalized to create chiral catalysts for asymmetric synthesis.

Polymer Science: Incorporation of the pyridooxazine moiety into polymer backbones could lead to the development of new materials with unique thermal, optical, or electronic properties. For instance, such polymers could find applications as high-performance plastics or organic light-emitting diodes (OLEDs).

Coordination Chemistry: The nitrogen and oxygen atoms within the pyridooxazine ring system can act as ligands for metal ions. This could lead to the formation of novel coordination complexes with interesting catalytic or magnetic properties.

| Application Area | Potential Role of Pyridooxazines |

| Organocatalysis | Chiral scaffolds for asymmetric synthesis |

| Polymer Science | Monomers for high-performance polymers |

| Coordination Chemistry | Ligands for novel metal complexes |

Development of Advanced Methodologies for Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its rational design and optimization. Advanced analytical and computational techniques will be instrumental in these investigations.

Future Methodological Approaches:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time monitoring of chemical reactions, offering valuable insights into reaction intermediates and transition states.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict spectroscopic properties, and elucidate the electronic structure of the pyridooxazine core.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Interdisciplinary Research Opportunities for the Pyridooxazine Core

The versatile nature of the this compound scaffold opens up numerous avenues for interdisciplinary research, bridging chemistry, biology, and materials science.

Potential Collaborative Fields:

Chemical Biology: Pyridooxazine derivatives can be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes. These probes could be used to visualize the localization of their target proteins within cells or to monitor enzyme activity.

Supramolecular Chemistry: The ability of the pyridooxazine core to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, could be exploited in the design of self-assembling systems and functional supramolecular materials.

Nanotechnology: The incorporation of pyridooxazine derivatives into nanomaterials, such as nanoparticles or nanotubes, could lead to the development of novel drug delivery systems or sensors.

Q & A

Q. What are the primary synthetic routes for 2H-Pyrido(2,3-e)-1,3-oxazine-2,4(3H)-dione and its derivatives?

The compound and its derivatives are synthesized via cycloaddition reactions and Claisen condensation. For example, chalcone intermediates derived from 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione react with aldoximes or amines to form spiro compounds and heterocycles like isoxazolines . Additionally, reactions with substituted benzaldehydes in the presence of NaOH yield 3-(4-substituted benzylidene) derivatives, confirmed by elemental analysis and spectroscopic methods .

Q. How are the physicochemical properties (e.g., molecular weight, stability) of this compound characterized?

Key properties are determined through:

- Elemental analysis : To verify purity and stoichiometry (e.g., C: 59.26%, H: 3.70%, N: 17.28%) .

- Spectroscopy : IR and NMR to confirm functional groups and structural motifs .

- Thermogravimetric analysis (TGA) : For stability assessment under varying temperatures . Reference databases like NIST provide validated data on molecular weight (C₈H₅NO₃: 163.13 g/mol for analogous benzoxazine-diones) .

Q. What are the standard protocols for purifying this compound?

Purification typically involves:

- Recrystallization : Using solvents like ethanol or acetone to isolate crystalline products .

- Column chromatography : For separating derivatives with polar substituents (e.g., methoxy or nitro groups) .

- HPLC : For high-purity requirements in biological studies .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing derivatives of this compound be elucidated?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : To identify rate-determining steps in cycloadditions .

- DFT calculations : To model transition states and electronic interactions during Claisen condensations .

- Isotopic labeling : For tracking substituent incorporation in derivatives (e.g., using ¹⁵N-labeled amines) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies arise due to tautomerism or solvent effects. Solutions include:

Q. How can computational methods predict the bioactivity of derivatives?

Advanced approaches involve:

- Molecular docking : To screen derivatives against target proteins (e.g., kinases or receptors) using software like AutoDock .

- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with observed biological activity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental designs optimize yield in multi-step syntheses?

Key factors include:

- DoE (Design of Experiments) : To identify optimal reaction conditions (e.g., temperature, solvent ratio) .

- Catalyst screening : Testing bases like NaOH vs. K₂CO₃ for Claisen condensations .

- In-situ monitoring : Using FTIR or Raman spectroscopy to track intermediate formation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.